molecular formula C18H22S2 B14393289 1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene CAS No. 89987-96-2

1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene

Cat. No.: B14393289
CAS No.: 89987-96-2
M. Wt: 302.5 g/mol
InChI Key: HKHSJOKVSIIXGU-UHFFFAOYSA-N
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Description

1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bridge and a propane chain

Preparation Methods

The synthesis of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with disulfide compounds under controlled conditions. One common method involves the use of thiol compounds, which are oxidized to form disulfides. The reaction conditions often require the presence of a catalyst and an oxidizing agent to facilitate the formation of the disulfide bond .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and often include steps for purification and quality control to meet industry standards .

Chemical Reactions Analysis

1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s disulfide bond is of interest in the study of protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.

    Medicine: Research is ongoing into the potential use of disulfide-containing compounds in drug delivery systems, where the disulfide bond can be cleaved under specific conditions to release therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene exerts its effects is primarily related to the reactivity of the disulfide bond. This bond can undergo cleavage and formation under various conditions, making it a versatile functional group in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene can be compared to other disulfide-containing compounds such as:

    1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: This compound also contains a disulfide bond but has different substituents on the benzene rings, leading to different chemical properties and applications.

    1,1’-(Sulfanediyldi-1-propyne-3,1-diyl)dicycloheptene:

The uniqueness of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene lies in its specific structural arrangement, which provides distinct chemical and physical properties compared to other similar compounds .

Properties

CAS No.

89987-96-2

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

3-(3-phenylpropyldisulfanyl)propylbenzene

InChI

InChI=1S/C18H22S2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

HKHSJOKVSIIXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSSCCCC2=CC=CC=C2

Origin of Product

United States

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